molecular formula C18H18O8 B1249215 Flagranone B

Flagranone B

Número de catálogo: B1249215
Peso molecular: 362.3 g/mol
Clave InChI: SVNKMLNHRUIBIV-YIORLJKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flagranone B is a natural product found in Arthrobotrys flagrans with data available.

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Flagranone B?

Basic Research Focus
To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
    Cross-referencing with published spectral data for related terpenoids is critical to avoid misassignment .

Q. How can researchers design experiments to investigate this compound’s bioactivity against cancer cell lines?

Advanced Research Focus
A robust bioactivity study should include:

  • Cell Line Selection : Prioritize panels representing diverse cancer types (e.g., NCI-60) to assess specificity .
  • Dose-Response Curves : Use serial dilutions (e.g., 0.1–100 μM) to calculate IC₅₀ values. Include positive controls (e.g., cisplatin) for benchmarking .
  • Mechanistic Assays : Pair viability assays with apoptosis markers (e.g., Annexin V) and cell cycle analysis (flow cytometry).
  • Statistical Rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals to address variability .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

Advanced Research Focus
Discrepancies in efficacy or toxicity data often arise from methodological differences. To reconcile these:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines to assess bias (e.g., publication bias, heterogeneous assay conditions) .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., cell culture media, incubation time).
  • Data Normalization : Express results relative to internal controls (e.g., % inhibition vs. vehicle) to minimize inter-lab variability .
    Document all parameters in open-access repositories to enhance reproducibility .

Q. How should researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Focus

  • Route Selection : Compare biogenetic-inspired synthesis vs. total chemical synthesis. The former may leverage enzymatic catalysis for stereoselectivity .
  • Chromatographic Purification : Use preparative HPLC with gradient elution (e.g., C18 column, acetonitrile/water) to isolate this compound from complex mixtures.
  • Yield Tracking : Quantify intermediates via LC-MS at each step to identify bottlenecks (e.g., low-yield oxidation reactions) .

Q. What in silico approaches are effective for predicting this compound’s molecular targets?

Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB. Validate hits with molecular dynamics simulations (e.g., 100 ns runs) .
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify pathways influenced by this compound .
  • ADMET Prediction : Apply tools like SwissADME to forecast bioavailability, BBB penetration, and toxicity risks .

Q. How can researchers address challenges in this compound’s stability during in vitro assays?

Advanced Research Focus

  • Degradation Profiling : Incubate this compound in assay buffers (e.g., PBS, DMEM) at 37°C and monitor stability via LC-MS at 0, 24, and 48 hours .
  • Stabilizing Additives : Test antioxidants (e.g., ascorbic acid) or serum albumin to mitigate oxidation or aggregation.
  • Control for Solvent Effects : Use DMSO concentrations ≤0.1% to avoid cellular stress .

What criteria define a clinically relevant research question for this compound’s therapeutic potential?

Methodological Guidance
Apply the FINER framework :

  • Feasible : Ensure access to sufficient quantities of this compound for preclinical models.
  • Novel : Focus on understudied mechanisms (e.g., immunomodulation vs. direct cytotoxicity).
  • Ethical : Adhere to institutional guidelines for animal/human studies .
  • Relevant : Align with global health priorities (e.g., overcoming multidrug resistance) .

Q. How should conflicting data on this compound’s cytotoxicity be statistically analyzed?

Advanced Research Focus

  • Heterogeneity Testing : Calculate I² statistics to quantify variability across studies. Values >50% warrant subgroup analysis (e.g., by cell type) .
  • Sensitivity Analysis : Exclude outlier datasets and re-evaluate effect sizes using random-effects models .
  • Bayesian Approaches : Estimate posterior probabilities for cytotoxicity hypotheses to account for uncertainty .

Q. What are the best practices for integrating this compound into combination therapy studies?

Advanced Research Focus

  • Synergy Screening : Use Chou-Talalay’s combination index (CI) with CompuSyn software. CI < 1 indicates synergy .
  • Sequential Dosing : Test pre-treatment vs. co-administration regimens to identify schedule-dependent effects.
  • Transcriptomic Profiling : Apply RNA-seq to uncover pathways modulated by this compound in combination with standard chemotherapeutics .

Q. How can researchers identify gaps in this compound’s existing literature?

Methodological Guidance

  • Systematic Reviews : Follow Cochrane guidelines to map evidence clusters and voids (e.g., lack of in vivo neurotoxicity data) .
  • Bibliometric Analysis : Use tools like VOSviewer to visualize keyword co-occurrence networks and emerging trends .
  • Stakeholder Consultations : Engage clinicians and patients to prioritize unanswered questions (e.g., quality-of-life outcomes) .

Propiedades

Fórmula molecular

C18H18O8

Peso molecular

362.3 g/mol

Nombre IUPAC

[6-[(2E,4E)-1-acetyloxy-3-methyl-6-oxohexa-2,4-dienyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

InChI

InChI=1S/C18H18O8/c1-10(5-4-6-19)7-15(25-12(3)21)18-14(22)8-13(9-24-11(2)20)16(23)17(18)26-18/h4-8,15,17H,9H2,1-3H3/b5-4+,10-7+

Clave InChI

SVNKMLNHRUIBIV-YIORLJKJSA-N

SMILES

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=CC=O

SMILES isomérico

C/C(=C\C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C=C/C=O

SMILES canónico

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=CC=O

Sinónimos

flagranone B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Flagranone B
Flagranone B
Flagranone B
Flagranone B
Flagranone B
Flagranone B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.